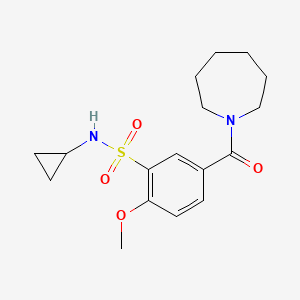![molecular formula C13H9ClN2 B7637795 8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
8-Chloro-3-phenylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-phenylimidazo[1,2-a]pyridine (PhIP) is a heterocyclic aromatic amine (HAA) that is formed during the cooking of meat, poultry, and fish at high temperatures. It is a potent mutagen and carcinogen that has been linked to the development of several types of cancer, including breast, prostate, and colon cancer. PhIP is also used in scientific research to study the mechanisms of cancer development and to test new cancer therapies.
Mecanismo De Acción
8-Chloro-3-phenylimidazo[1,2-a]pyridine is metabolized by cytochrome P450 enzymes to form several reactive intermediates, including N-hydroxy-8-Chloro-3-phenylimidazo[1,2-a]pyridine and this compound-N2-guanine adducts. These intermediates can bind to DNA and cause mutations, leading to the development of cancer. This compound can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to induce tumors in several organs, including the colon, liver, and mammary gland. It can also cause DNA damage and mutations, leading to the development of cancer. This compound has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. This compound can also affect the expression of several genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-Chloro-3-phenylimidazo[1,2-a]pyridine is a potent mutagen that can cause DNA damage and mutations, making it a useful tool for studying the mechanisms of cancer development. It is also a substrate for several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. However, this compound has several limitations for lab experiments, including its low solubility in water and its potential toxicity to cells and animals.
Direcciones Futuras
There are several future directions for research on 8-Chloro-3-phenylimidazo[1,2-a]pyridine, including the development of new cancer therapies that target its mechanisms of action. Researchers are also investigating the role of this compound in the development of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the effects of dietary interventions on this compound metabolism and cancer risk. Finally, researchers are exploring the use of this compound as a biomarker for cancer risk and as a tool for cancer diagnosis and treatment.
Métodos De Síntesis
8-Chloro-3-phenylimidazo[1,2-a]pyridine can be synthesized by the reaction of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (this compound-NH2) with chloroacetyl chloride in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 239-240°C.
Aplicaciones Científicas De Investigación
8-Chloro-3-phenylimidazo[1,2-a]pyridine is widely used in scientific research to study the mechanisms of cancer development and to test new cancer therapies. It is a potent mutagen that can cause DNA damage and mutations, leading to the development of cancer. This compound has been shown to induce tumors in several animal models, including rats, mice, and monkeys. It is also a substrate for several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Propiedades
IUPAC Name |
8-chloro-3-phenylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-7-4-8-16-12(9-15-13(11)16)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRTLPLUXISMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)

![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)

![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)